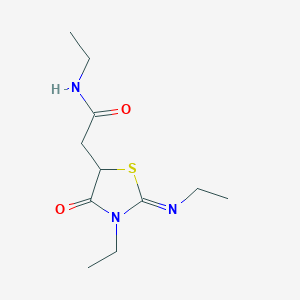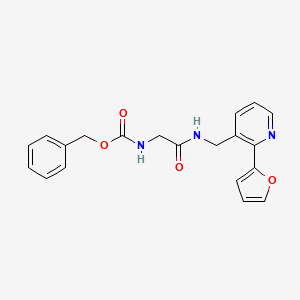![molecular formula C22H24N4O6 B2669228 N-(3-methoxypropyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide CAS No. 899919-71-2](/img/no-structure.png)
N-(3-methoxypropyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxypropyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a useful research compound. Its molecular formula is C22H24N4O6 and its molecular weight is 440.456. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxypropyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxypropyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis and Pharmacological Exploration : Research has demonstrated the synthesis of quinazoline derivatives to investigate their potential as diuretic and antihypertensive agents. These compounds have been evaluated for their pharmacological activities, including diuretic, antihypertensive, and anti-diabetic potential in rats, showcasing the versatile applications of such chemical structures (Rahman et al., 2014).
- Electrochemical Studies : Another study focused on the corrosion inhibition of mild steel by Quinazoline Schiff base compounds in hydrochloric acid solution, highlighting the chemical's potential in industrial applications to protect metals against corrosion (Khan et al., 2017).
Pharmacological Applications
- Anticancer and Antimicrobial Activities : Compounds related to quinazoline have been synthesized and tested for their anticancer, antimicrobial, anti-inflammatory, and psychotropic activities. These studies reveal the compound's potential in developing new therapeutic agents for treating various diseases, including cancer (Zablotskaya et al., 2013).
- Radiosensitizing Effects : The radiosensitizing effects of related nitro compounds have been reevaluated for clinical applications, suggesting their utility in enhancing the efficacy of radiation therapy in cancer treatment (Sugie et al., 2005).
Advanced Material Applications
- Selective Chromatographic Adsorbents : Studies have explored the use of quinazoline derivatives for the preparation of selective chromatographic adsorbents, indicating their potential in analytical chemistry for the separation and purification of chemical species (Hill, 1973).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methoxypropyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide involves the reaction of 3-nitrobenzylamine with ethyl acetoacetate to form 1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazoline-3(2H)-carboxylic acid ethyl ester. This intermediate is then reacted with 3-methoxypropylamine and acetic anhydride to form N-(3-methoxypropyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide.", "Starting Materials": [ "3-nitrobenzylamine", "ethyl acetoacetate", "3-methoxypropylamine", "acetic anhydride" ], "Reaction": [ "Step 1: React 3-nitrobenzylamine with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazoline-3(2H)-carboxylic acid ethyl ester.", "Step 2: React the intermediate from step 1 with 3-methoxypropylamine and acetic anhydride in the presence of a base such as triethylamine to form N-(3-methoxypropyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide.", "Step 3: Purify the final product using techniques such as recrystallization or column chromatography." ] } | |
Numéro CAS |
899919-71-2 |
Nom du produit |
N-(3-methoxypropyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide |
Formule moléculaire |
C22H24N4O6 |
Poids moléculaire |
440.456 |
Nom IUPAC |
N-(3-methoxypropyl)-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide |
InChI |
InChI=1S/C22H24N4O6/c1-32-13-5-11-23-20(27)10-12-24-21(28)18-8-2-3-9-19(18)25(22(24)29)15-16-6-4-7-17(14-16)26(30)31/h2-4,6-9,14H,5,10-13,15H2,1H3,(H,23,27) |
Clé InChI |
UDMHDLAOUSDEEC-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2669145.png)
![3-{3-[(1,3-Benzodioxol-5-ylamino)sulfonyl]-4-methylphenyl}acrylic acid](/img/structure/B2669147.png)
![5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2669148.png)
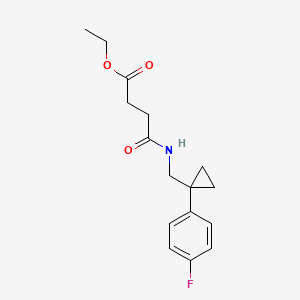
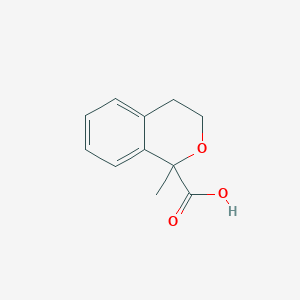
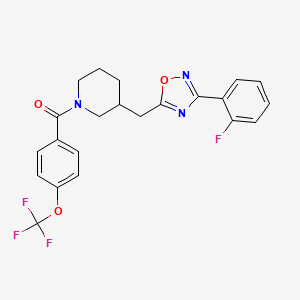

![2-Amino-4-(4-bromophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2669157.png)
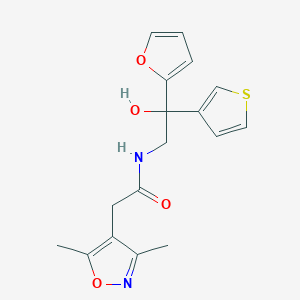
![2-Chloro-6-[cyano(4-fluorophenyl)methyl]benzenecarbonitrile](/img/structure/B2669162.png)
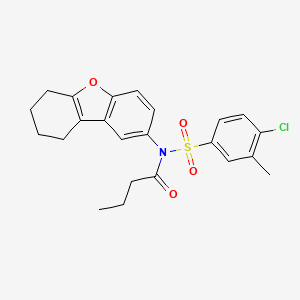
![(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanol hydrochloride](/img/structure/B2669165.png)
